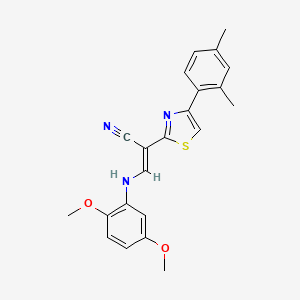
(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring and a methoxy-substituted phenyl group, which are critical for its biological activity. The presence of electron-donating groups enhances its potency against various cancer cell lines.
Research indicates that the compound exhibits significant anticancer activity through multiple pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating death receptors such as Fas and DR3. This was demonstrated in studies where treatment led to increased expression of pro-apoptotic proteins like Bax and cleaved caspases while decreasing anti-apoptotic proteins like Bcl-2 .
- Inhibition of Key Signaling Pathways : The compound also inhibits critical signaling pathways involved in cancer progression, including STAT3 and NF-κB. This dual inhibition enhances its effectiveness in promoting cancer cell death .
- Cytotoxicity : The cytotoxic effects were evaluated using various cancer cell lines, showing IC50 values indicating potent activity. For instance, similar thiazole derivatives have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can significantly alter potency.
- Methoxy Substituents : The presence and position of methoxy groups on the phenyl rings enhance solubility and biological activity.
- Dimethyl Substitution : Methyl groups at specific positions on the phenyl ring have been correlated with increased potency against various cancer types .
Case Studies
Several studies have focused on the anticancer potential of compounds similar to this compound:
- Colon Cancer Models : In vitro studies using HCT116 and SW480 colon cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. The highest concentrations resulted in apoptosis rates exceeding 60% .
- Comparative Studies : Analogous compounds with similar structures were tested across various cancer cell lines, showing promising results that suggest a potential for clinical application. For example, thiazole derivatives have been shown to outperform traditional chemotherapeutics like doxorubicin in specific assays .
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14-5-7-18(15(2)9-14)20-13-28-22(25-20)16(11-23)12-24-19-10-17(26-3)6-8-21(19)27-4/h5-10,12-13,24H,1-4H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGOJNHTZZUESF-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)OC)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














